3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL

Description

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Heterocyclic compounds containing halogen atoms are of immense importance in chemistry. acs.org Many naturally occurring organic compounds contain halogens, and these molecules often exhibit clinical utility. drishtiias.com The inclusion of halogen atoms into a molecular structure can significantly alter its physicochemical properties. For instance, hydrophobic halogen atoms can increase a molecule's affinity for biological targets, such as enzymes, by changing how the ligand binds. nih.gov

In synthetic chemistry, methods for the stereocontrolled introduction of carbon-halogen bonds are a vibrant area of research. nih.gov The creation of halogenated heterocycles can be achieved through various methods, including halocyclization, where an alkene with a nearby nucleophile reacts to form a halogen-containing ring. nih.gov Furthermore, metal-halogen exchange reactions are fundamental in organometallic chemistry for converting organic halides into versatile organometallic products, which can then be used in a wide array of subsequent chemical transformations. wikipedia.org

Contextualization of Thiophene (B33073) and Propanol (B110389) Moieties in Synthetic Chemical Research

The thiophene ring and the propanol functional group are both foundational components in modern synthetic chemistry and medicinal chemistry.

Thiophene: Thiophene is a five-membered heterocyclic ring containing a sulfur atom. derpharmachemica.com It is considered a "privileged pharmacophore" due to its presence in a wide range of biologically active compounds and approved pharmaceuticals. nih.govrsc.org The thiophene nucleus is a common feature in drugs with anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties, among others. pharmaguideline.combohrium.comnih.gov Its structural similarity to a phenyl ring allows it to act as a bio-isostere, a substitute for a phenyl group in structure-activity relationship studies, while the sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Propanol: Propanol, a three-carbon alcohol, exists as two isomers: 1-propanol (B7761284) and 2-propanol. solventis.net As a primary alcohol, 1-propanol features a hydroxyl (-OH) group on a terminal carbon. wikipedia.org This hydroxyl group is a key site of reactivity, allowing the molecule to undergo reactions like oxidation to form propionaldehyde (B47417) or propionic acid, and esterification to form esters. wikipedia.org The ability of the hydroxyl group to participate in hydrogen bonding influences the physical properties of propanol-containing molecules, such as solubility. fiveable.me In synthetic pathways, the propanol moiety serves as a versatile building block and a common solvent. solventis.netwikipedia.org

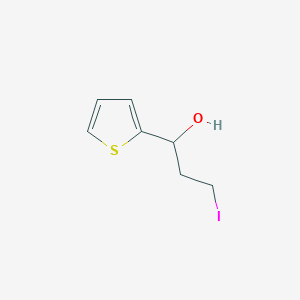

Structural Representation and IUPAC Nomenclature of 3-Iodo-1-(thiophen-2-yl)propan-1-ol

The compound this compound is defined by its unique arrangement of a thiophene ring, a three-carbon propanol chain, and an iodine atom.

Structural Representation:

The molecule consists of a central propan-1-ol chain. The carbon at position 1 is bonded to both a hydroxyl (-OH) group and the carbon at position 2 of a thiophene ring. The carbon at position 3 of the propanol chain is bonded to an iodine atom.

IUPAC Nomenclature:

The systematic name "this compound" is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). siyavula.comebi.ac.uk The name can be deconstructed to understand the molecule's structure.

| Component | Meaning |

| propan-1-ol | The principal functional group is an alcohol (-ol) located on the first carbon of a three-carbon (prop-) alkane chain. |

| 1-(thiophen-2-yl) | A thiophene ring is attached to the first carbon of the propane (B168953) chain via its own second position (-2-yl). |

| 3-Iodo- | An iodine atom (Iodo-) is attached as a substituent to the third carbon of the propane chain. |

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₉IOS |

| Molecular Weight | 268.115 g/mol |

| InChI | InChI=1S/C7H9IOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 |

| InChI Key | KRZSQNQECJUPRL-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(CCI)O |

Overview of Research Trajectories for Related Chemical Architectures

Research involving molecules with similar thiophene-based structures is extensive and diverse. The versatility of the thiophene ring allows for the synthesis of a wide array of derivatives with applications in materials science and medicinal chemistry. researchgate.net

Investigations often focus on synthesizing libraries of thiophene-based compounds to screen for various biological activities. derpharmachemica.comresearchgate.net For example, research has explored thiophene derivatives as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Other studies have developed thiophene analogues with antimicrobial, antioxidant, and anticancer properties. nih.gov

Synthetic strategies frequently involve modifying the substituents on the thiophene ring or altering the side chains attached to it. For instance, related structures like 3-Morpholino-1-(thiophen-2-yl)propan-1-one hydrochloride have been synthesized, indicating an interest in how changes to the propanol side chain (in this case, oxidation to a ketone and addition of a morpholino group) affect the compound's properties. pharmaffiliates.com The development of novel one-pot procedures and multicomponent reactions continues to make the synthesis of structurally diverse thiophenes more efficient, enabling further exploration of their potential applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZSQNQECJUPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630306 | |

| Record name | 3-Iodo-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164071-58-3 | |

| Record name | 3-Iodo-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1 Thiophen 2 Yl Propan 1 Ol and Analogous Structures

Construction and Functionalization of the Propan-1-ol Side Chain

The synthesis of 3-iodo-1-(thiophen-2-yl)propan-1-ol also requires the construction and functionalization of the three-carbon side chain. This typically involves creating a ketone precursor which is then reduced to the desired alcohol.

Reduction of Ketone Precursors to Alcohol Functionality

A common strategy for installing the alcohol group is through the reduction of a corresponding ketone, such as 3-iodo-1-(thiophen-2-yl)propan-1-one. This transformation can be achieved using various reducing agents.

Enzymatic Reduction Methodologies (e.g., using Alcohol Dehydrogenase)

Biocatalysis offers a highly selective and environmentally friendly approach to the reduction of ketones. acs.org Alcohol dehydrogenases (ADHs), also known as ketoreductases, are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. matthey.comnih.govresearchgate.net This method is particularly valuable for the synthesis of chiral alcohols. nih.gov

The use of ADHs allows for the production of enantiomerically pure alcohols under mild reaction conditions, typically in aqueous media. matthey.com For instance, ADHs from various microorganisms, such as Thermoanaerobacter, have been successfully employed for the asymmetric reduction of ketone precursors to furnish chiral alcohols that are key intermediates in the synthesis of pharmaceuticals. google.comgoogle.com The process often involves a cofactor, such as NADPH, which can be regenerated in situ to ensure catalytic turnover. google.com The selection of the specific ADH is crucial as it determines the stereochemical outcome of the reduction, leading to either the (R)- or (S)-enantiomer of the alcohol. nih.gov

| Precursor | Reagent/Enzyme | Product | Key Features |

| Alkyne with sulfur | - | Thiophene (B33073) derivative | Intramolecular cyclization |

| Thiophene | Phenyliodine(III) diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) | Iodinated thiophene | Selective iodination via SET |

| 3-Iodo-1-(thiophen-2-yl)propan-1-one | Alcohol Dehydrogenase (ADH) | This compound | Enantioselective reduction |

Chemo- and Stereoselective Reduction Techniques

The chemo- and stereoselective reduction of carbonyl compounds is a cornerstone of organic synthesis, enabling the production of specific alcohol stereoisomers. In the context of thiophene derivatives, these techniques are crucial for obtaining enantiomerically pure products.

A notable example is the synthesis of optically active (1S)-3-chloro-1-(2-thienyl)propan-1-ol, a direct precursor to duloxetine (B1670986) alcohol. This process utilizes an alcohol dehydrogenase from the Thermoanaerobacter genus to reduce 3-chloro-1-(2-thienyl)propan-1-one. google.com This enzymatic reduction demonstrates high enantioselectivity, yielding the (1S)-alcohol with an enantiomeric excess of 94%. google.com The resulting (1S)-3-chloro-1-(thien-2-yl)-propan-1-ol can then be converted to (S)-3-methylamino-1-(thien-2-yl)-propan-1-ol through successive reactions with sodium iodide and methylamine. google.com

Another approach involves the use of Saccharomyces cerevisiae immobilized in an ACA liquid-core, which has been employed for the synthesis of the duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. researchgate.net Furthermore, the catalytic enantioselective cyanosilylation of aliphatic ketones, including those with thiophene moieties, can be achieved using a phosphorane-activated (salen)AlCl complex, leading to chiral tertiary alcohols. chinesechemsoc.org These methods highlight the power of biocatalysis and chiral catalysis in achieving high levels of stereocontrol in the synthesis of thiophene-containing alcohols.

Table 1: Chemo- and Stereoselective Reduction Methods

| Precursor | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) |

| 3-chloro-1-(2-thienyl)propan-1-one | Alcohol dehydrogenase (Thermoanaerobacter) | (1S)-3-chloro-1-(2-thienyl)propan-1-ol | 94% google.com |

| 2-acethylthiophene | RtSCR9-catalyzed reduction | (S)-3-methylamino-1-(2-thienyl)-1-propanol | >98.5% researchgate.net |

| Aliphatic ketones | Phosphorane-activated (salen)AlCl complex | Chiral tertiary alcohols | 90-98% chinesechemsoc.org |

Organometallic Reagent Mediated Strategies (e.g., Lithiation followed by Electrophilic Quench)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for carbon-carbon bond formation and are widely used in the synthesis of alcohols. libretexts.orgtransformationtutoring.com These reagents act as potent nucleophiles, reacting with electrophilic carbonyl carbons to generate alcohols. libretexts.org

The synthesis of thiophene-containing alcohols often employs these strategies. For instance, the reaction of a thiophene-derived organometallic species with an appropriate electrophile, such as an epoxide or a carbonyl compound, can yield the desired alcohol structure. The choice of the organometallic reagent and the electrophile dictates the final product. For example, the addition of a Grignard or organolithium reagent to formaldehyde (B43269) produces a primary alcohol, while addition to an aldehyde yields a secondary alcohol, and addition to a ketone results in a tertiary alcohol. libretexts.orgtransformationtutoring.com

The alkylation of thiophene itself can also be achieved using olefins and alcohols, further expanding the synthetic possibilities. acs.org These reactions are often catalyzed and provide a direct route to substituted thiophenes, which can then be further functionalized to produce alcohols.

Propargyl Alcohol Derivatives in Synthetic Routes

Propargyl alcohols are versatile building blocks in organic synthesis due to their multiple reactive sites. sci-hub.se They can serve as precursors to a wide range of compounds, including thiophene derivatives.

One key application of propargyl alcohols is in cyclization reactions. For example, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide an efficient route to furans, pyrroles, and thiophenes. acs.org This method is characterized by its speed, high yields, and simple reaction conditions. acs.org

Furthermore, the reaction of 1-mercapto-3-yn-2-ols, which are derived from propargyl alcohols, can lead to the formation of thiophenes and 3-iodothiophenes. researchgate.netorganic-chemistry.org A direct iodocyclization of these derivatives using molecular iodine in the presence of a base affords 3-iodothiophene (B1329286) derivatives in good yields. organic-chemistry.org The substitution pattern on the propargyl alcohol plays a crucial role in directing the outcome of these cyclization reactions. acs.org

Table 2: Synthesis of Thiophene Derivatives from Propargyl Alcohols

| Propargyl Alcohol Derivative | Reagents/Catalyst | Product |

| Heteroatom-substituted propargylic alcohols | Gold catalyst | Furans, pyrroles, thiophenes acs.org |

| 1-mercapto-3-yn-2-ols | PdI2/KI or I2 | Thiophenes and 3-iodothiophenes researchgate.net |

| Tertiary S-aryl propargyl thioethers | N-iodosuccinimide | Iodothiochromene derivatives acs.org |

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like substituted thiophenes. The ability to control which functional group reacts and at which position on the thiophene ring is essential for achieving the desired product.

Metal-catalyzed cross-coupling reactions have significantly advanced the synthesis of regioselectively substituted thiophenes. nih.gov For example, copper- and rhodium-catalyzed reactions offer high levels of regioselectivity and functional group tolerance. nih.gov The direct C-H arylation of thiophenes at the C2 position can be achieved with high efficiency using a palladium catalyst. organic-chemistry.org

In the synthesis of new thiophene derivatives, chemoselective reactions are employed to target specific reactive sites. researchgate.netnih.gov For instance, the reaction conditions can be tuned to favor one reaction pathway over another, leading to the selective formation of a particular isomer. researchgate.netnih.gov The development of highly chemo-, regio-, and stereoselective reactions, such as the [3+2]-cyclization of allenes with Fischer carbene complexes, provides access to complex cyclopentanone (B42830) derivatives with high precision. nih.gov These selective methods are crucial for building molecular complexity in a controlled manner. mdpi.com

Sustainable Synthetic Methodologies (e.g., Deep Eutectic Solvents)

The principles of green chemistry have spurred the development of more sustainable synthetic methods, with a focus on reducing waste and using environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as a promising alternative to traditional volatile organic solvents. mdpi.comnih.gov DESs are typically mixtures of two or more components that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and inexpensive. researchgate.netnih.gov

The synthesis of thiophene derivatives has been successfully demonstrated in DESs. For example, the heterocyclodehydration and iodocyclization of 1-mercapto-3-yn-2-ols can be performed in a choline (B1196258) chloride/glycerol deep eutectic solvent. researchgate.netmdpi.com This method provides good to high yields of thiophenes and 3-iodothiophenes at moderate temperatures. researchgate.net The DES can often be recycled and reused, further enhancing the sustainability of the process. mdpi.com The use of DESs has also been explored for other reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones/thiones, demonstrating their broad applicability in organic synthesis. rsc.org

Chemical Reactivity and Transformations of 3 Iodo 1 Thiophen 2 Yl Propan 1 Ol

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in the propyl side chain is the most reactive site for many important synthetic transformations, particularly for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak and the iodide is an excellent leaving group, making this moiety an ideal electrophilic partner in such reactions.

The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. rsc.orgresearchgate.net The alkyl iodide functionality in 3-iodo-1-(thiophen-2-yl)propan-1-ol is a suitable substrate for several of these powerful bond-forming methodologies.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While traditionally applied to aryl and vinyl halides, recent advancements have extended the scope to include alkyl halides. The coupling of an alkyl iodide like this compound with an aryl or vinyl boronic acid would replace the iodine atom with the corresponding aryl or vinyl group. The presence of the hydroxyl group may necessitate the use of a protecting group strategy or specific reaction conditions to avoid side reactions, although many modern protocols show high functional group tolerance. organic-chemistry.org

Below is a table of representative Suzuki-Miyaura coupling conditions applicable to alkyl iodides, which could be adapted for this compound.

| Entry | Alkyl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Iodoadamantane | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80 | 95 |

| 2 | Iodocyclohexane | 4-Methoxyphenylboronic acid | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Dioxane | 100 | 88 |

| 3 | 1-Iodooctane | (E)-Styrylboronic acid | PdCl2(dppf) | Cs2CO3 | THF | 65 | 92 |

| 4 | 3-Iodopropylbenzene | Thiophen-2-ylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | 85 |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.org The direct application of Sonogashira coupling to unactivated alkyl halides is challenging due to slow oxidative addition to the Pd(0) catalyst and the potential for competing β-hydride elimination. However, significant progress has been made in developing protocols that enable this transformation. These often involve the use of specific ligand systems or alternative catalytic cycles. For this compound, a successful Sonogashira coupling would result in the formation of a C(sp)-C(sp3) bond, yielding a 1-(thiophen-2-yl)alk-4-yn-1-ol derivative.

The following table presents examples of Sonogashira coupling conditions that have been successfully applied to alkyl iodides and could serve as a starting point for the functionalization of this compound.

| Entry | Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Iodooctane | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | DMF | 80 | 78 |

| 2 | Iodocyclohexane | 1-Heptyne | PdCl2(PPh3)2 / CuI | i-Pr2NH | THF | 60 | 85 |

| 3 | 1-Iodo-3-phenylpropane | Trimethylsilylacetylene | Pd(OAc)2 / XPhos / CuI | Cs2CO3 | Toluene | 100 | 90 |

| 4 | 1-Iodoadamantane | Ethynylbenzene | NiCl2(dppp) / CuI | K2CO3 | NMP | 120 | 75 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck Reaction Applications

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes. wikipedia.org While direct examples involving this compound are not prevalent in readily available literature, the reactivity of unactivated alkyl iodides in Heck-type reactions has been established. acs.orgnih.gov This suggests the potential for this compound to couple with various alkenes to form more complex substituted olefins. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the alkyl iodide to the palladium center, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.govrsc.org

A general scheme for such a transformation would involve reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Table 1: Potential Heck Reaction Parameters for this compound

| Component | Example | Purpose | Citation |

| Alkyl Halide | This compound | Electrophilic partner | |

| Alkene | Styrene, Acrylates | Coupling partner | nih.gov |

| Catalyst | Palladium(II) acetate, Pd(dppf)Cl₂ | Facilitates C-C bond formation | wikipedia.orgnih.gov |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes the palladium catalyst | nih.gov |

| Base | Potassium acetate, Triethylamine | Neutralizes the generated hydroiodic acid | wikipedia.org |

| Solvent | Methanol, Ionic Liquids | Reaction medium | wikipedia.org |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For organoiodides like this compound, this process effectively removes the iodine, yielding 1-(thiophen-2-yl)propan-1-ol. Various methods have been developed for this purpose.

Catalytic transfer hydrogenation under basic conditions is an effective method for the selective deiodination of alkyl iodides. acs.orgacs.org This can be achieved using reagents like palladium on carbon (Pd/C) with a hydrogen donor. acs.org Another common approach involves the use of zinc metal in water, which can reduce alkyl halides to their corresponding hydrocarbons at room temperature. nih.gov This method is particularly attractive due to its mild conditions and use of an environmentally benign solvent.

Table 2: Selected Reagents for Reductive Dehalogenation

| Reagent System | Conditions | Comments | Citation |

| H₂/Pd-C, DIEA | Hydrogen gas, Palladium on Carbon, Diisopropylethylamine | Selective for deiodination over other reducible groups. | acs.org |

| Zinc, TMEDA, Water | Zinc dust, Tetramethylethylenediamine | Occurs at room temperature in an aqueous medium. | nih.gov |

| (di-tert-butyl peroxide), 2-propanol | Radical initiator, Hydrogen donor | Reduces aryl iodides via a SET mechanism. | organic-chemistry.org |

Radical Reactions Involving Organoiodine Species

The weak carbon-iodine bond in organoiodine compounds makes them susceptible to homolytic cleavage, initiating radical reactions. wikipedia.org These reactions can be triggered thermally, photochemically, or by using a radical initiator. organic-chemistry.orgnumberanalytics.com Once the carbon-centered radical is formed from this compound, it can participate in a variety of transformations, such as addition to unsaturated systems or abstraction of a hydrogen atom.

For instance, radical dehalogenation can be achieved using radical initiators, which generate radicals that can abstract the iodine atom. numberanalytics.com Hypervalent iodine(III) compounds can also participate in radical chemistry, acting as single-electron oxidants to generate carbon radicals. nih.gov The generated radical from the parent compound can then undergo further reactions, highlighting the synthetic utility of the C-I bond in radical-mediated processes. nih.govacs.org The abstraction of iodine from aryl iodides by aryl radicals is a very rapid process. rsc.org

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key functional handle, allowing for a diverse set of chemical transformations.

Oxidation Reactions

The oxidation of secondary alcohols provides a direct route to ketones. byjus.comwikipedia.org For this compound, this transformation would yield 3-Iodo-1-(thiophen-2-yl)propan-1-one. A variety of oxidizing agents can accomplish this conversion. lscollege.ac.in

Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). lumenlearning.com PCC is particularly useful as it is typically used in anhydrous solvents, preventing over-oxidation. lumenlearning.com Other modern, milder reagents include the Dess-Martin periodinane, which operates under neutral conditions at room temperature. wikipedia.orglscollege.ac.in

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Typical Solvent | Key Features | Citation |

| Chromic Acid (Jones Reagent) | Acetone | Strong oxidant; reaction stops at the ketone stage for secondary alcohols. | lumenlearning.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder than chromic acid; avoids aqueous conditions. | lscollege.ac.inlumenlearning.com |

| Dess-Martin Periodinane | Dichloromethane | Mild, selective, and operates at room temperature. | wikipedia.orglscollege.ac.in |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | Mild conditions, but produces malodorous byproducts. | lscollege.ac.in |

Esterification and Acylation Reactions

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method, though it is a reversible process. chemguide.co.uk

A more efficient and generally irreversible method involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction of an alcohol with an acyl chloride is typically vigorous and occurs at room temperature, producing the ester and hydrogen chloride. savemyexams.comdocbrown.info A base like pyridine (B92270) is often added to neutralize the HCl byproduct. libretexts.org This nucleophilic addition-elimination reaction provides a high yield of the desired ester. savemyexams.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the carbinol carbon, the -OH group must first be converted into a better leaving group. ucalgary.ca A common and effective strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.canih.govyoutube.com

The resulting tosylate group (-OTs) is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong. ucalgary.ca Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, leading to inversion of stereochemistry if the carbon is a chiral center. nih.govyoutube.com This two-step sequence allows for the replacement of the hydroxyl group with various functional groups that would not be possible via direct substitution. nih.govkhanacademy.org

Intramolecular Cyclization Reactions for Cyclic Ether Formation

The presence of both a hydroxyl group (a nucleophile) and an alkyl iodide (an electrophile) within the same molecule allows this compound to undergo intramolecular cyclization to form a cyclic ether. This reaction is a classic example of an intramolecular Williamson ether synthesis. libretexts.org

The process is typically initiated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide. youtube.comyoutube.com This alkoxide then attacks the carbon atom bonded to the iodine, displacing the iodide leaving group in an intramolecular SN2 reaction. youtube.com The proximity of the reacting groups within the same molecule makes this an efficient process, particularly for the formation of stable five- or six-membered rings. masterorganicchemistry.comwikipedia.org

Given the three-carbon chain separating the alcohol and the iodine in this compound, the cyclization results in the formation of a five-membered tetrahydrofuran (B95107) ring fused to the thiophene (B33073) ring. The general preference for the formation of five- and six-membered rings in such cyclizations is a well-established principle in organic chemistry, attributed to a favorable balance of low ring strain and high entropic probability of the reactive ends meeting. masterorganicchemistry.com

For the cyclization to be effective and to minimize competing intermolecular reactions (where one molecule reacts with another), a strong, non-nucleophilic base is often employed, and the reaction may be run at high dilution. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Intramolecular Cyclization of Halohydrins

| Factor | Description | Influence on this compound Cyclization |

|---|---|---|

| Base | A base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. youtube.com | Use of a base like sodium hydride (NaH) or a bulky, non-nucleophilic base like 2,6-lutidine is typical. youtube.com |

| Ring Size | The rate of cyclization is highly dependent on the size of the ring being formed. 5- and 6-membered rings form the fastest. wikipedia.org | The structure of the starting material leads to a favored 5-membered tetrahydrofuran ring. |

| Reaction Type | The mechanism is an intramolecular SN2 reaction. youtube.com | The reaction involves a backside attack of the alkoxide on the carbon-iodine bond, leading to inversion of configuration if the carbon is chiral. masterorganicchemistry.com |

| Concentration | High concentrations can favor intermolecular side reactions (polymerization). masterorganicchemistry.com | Running the reaction under dilute conditions favors the desired intramolecular cyclization. |

Investigation of Reaction Mechanisms and Intermediates (e.g., π-complex, σ-complex)

The thiophene ring in this compound is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The mechanism of these reactions involves the formation of specific intermediates, namely π-complexes and σ-complexes (also known as Wheland intermediates or arenium ions). numberanalytics.comyoutube.com

The process begins when an electrophile (E⁺) approaches the π-electron cloud of the thiophene ring. The initial interaction is the formation of a π-complex , where the electrophile is weakly and non-covalently associated with the delocalized electrons of the aromatic ring. youtube.comresearchgate.net This complex is a transient species and represents an early stage on the reaction coordinate.

In the case of thiophene, electrophilic attack preferentially occurs at the C2 (or C5) position, adjacent to the sulfur atom, because the resulting σ-complex is more stabilized by resonance than the complex formed from attack at the C3 (or C4) position. numberanalytics.comstudysmarter.co.uk The sulfur atom can participate in stabilizing the positive charge through one of its lone pairs.

Finally, the σ-complex loses a proton (H⁺) from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the final substituted product. The transition state leading to the σ-complex is generally the rate-determining step of the reaction. researchgate.net

Table 2: Intermediates in Electrophilic Aromatic Substitution on the Thiophene Moiety

| Intermediate | Description | Role in Reaction Mechanism |

|---|---|---|

| π-Complex | A weak, non-covalent association between the electrophile and the delocalized π-electrons of the thiophene ring. youtube.com | The initial, rapidly formed intermediate upon approach of the electrophile. |

| σ-Complex (Arenium Ion) | A resonance-stabilized carbocation formed by the covalent bonding of the electrophile to a ring carbon, temporarily breaking aromaticity. numberanalytics.comstudysmarter.co.uk | A key, higher-energy intermediate. Its stability determines the reaction's regioselectivity and rate. The transition state leading to its formation is often rate-determining. researchgate.net |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to characterize the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL is expected to show distinct signals for each chemically non-equivalent proton. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). The protons on the propanol (B110389) chain will be shifted based on their proximity to the hydroxyl, thiophene, and iodo groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen and thiophene ring. The methylene protons adjacent to the iodine atom (-CH₂-I) are expected to be significantly deshielded, appearing further downfield than a typical alkyl proton. The hydroxyl proton (-OH) will present as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear in the range of δ 60-75 ppm. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the lower field region for an sp³ carbon, typically around δ 5-20 ppm, due to the heavy atom effect of iodine.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiophene H-3, H-4, H-5 | 6.8 - 7.4 (m) | 124 - 128 |

| Thiophene C-2 | - | 140 - 145 |

| Thiophene C-3, C-4, C-5 | - | 124 - 128 |

| CH-OH | ~5.0 (m) | 65 - 75 |

| CH₂ (adjacent to CH-OH) | ~2.2 (m) | 35 - 45 |

| CH₂-I | ~3.3 (t) | 5 - 15 |

| OH | Variable (br s) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would confirm the connectivity of the propanol chain by showing correlations between the CH-OH proton, the adjacent CH₂ group, and the CH₂-I group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal around δ 5.0 ppm to the carbon signal in the δ 65-75 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connection of the propanol chain to the thiophene ring, for example, by observing a correlation from the CH-OH proton to the C-2 carbon of the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanol chain will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically result in absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be found in the 1000-1100 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Thiophene) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Thiophene) | Stretching | 1400 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1100 |

| C-I | Stretching | 500 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the thiophene ring, which often give rise to strong Raman signals. The C=C and C-S stretching modes of the thiophene ring are expected to be prominent. While the O-H stretch is typically weak in Raman, the C-I bond, being highly polarizable, may produce a more readily observable signal in the low-frequency region compared to IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₉IOS), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 268 g/mol ).

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of an iodine radical (•I): This would result in a significant peak at [M - 127]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This could lead to the formation of a stable thienyl-hydroxy-methyl cation.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another typical fragmentation for alcohols, leading to a peak at [M - 18]⁺.

Cleavage of the propanol side chain: Fragmentation at various points along the alkyl chain would produce a series of smaller fragment ions.

Predicted Major Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 268 | [C₇H₉IOS]⁺ | Molecular Ion |

| 250 | [C₇H₈IS]⁺ | [M - H₂O]⁺ |

| 141 | [C₇H₉OS]⁺ | [M - I]⁺ |

| 111 | [C₅H₃S-CHOH]⁺ | Alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the thiophene ring. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to π → π* transitions within the aromatic system.

The substitution on the thiophene ring in this compound is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of this main absorption band. This is due to the extension of the conjugated system by the propanol substituent. The presence of the iodine atom is not expected to significantly influence the main absorption bands, as its primary electronic effects are not directly in conjugation with the thiophene ring.

Based on data for analogous thiophene derivatives, the expected UV-Vis spectral data for this compound in a polar solvent like ethanol would likely show a primary absorption maximum (λmax) in the range of 240-260 nm. A secondary, less intense band might also be observed at a slightly shorter wavelength.

Expected UV-Vis Spectral Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π* | 240 - 260 | High | Ethanol |

Note: The data in this table is predicted based on the spectral properties of similar thiophene-containing compounds.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the purification and analysis of this compound, ensuring its chemical purity and, for chiral applications, its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC method would be the most suitable approach. In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is most commonly achieved using a UV detector set at the λmax of the compound (around 240-260 nm).

The retention time of the compound will depend on the specific conditions, but a well-developed method will show a sharp, symmetrical peak for the pure compound, with any impurities appearing as separate peaks at different retention times.

Illustrative HPLC Method for Purity Analysis of a Thiophene Analogue

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-7 minutes |

Note: This table presents a typical HPLC method for a compound structurally similar to this compound.

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.

The mobile phase is typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram.

Exemplary Chiral HPLC Method for a Chiral Thiophene Alcohol Analogue

| Parameter | Condition |

| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Note: The conditions in this table are representative of a method that would be suitable for the enantiomeric separation of a compound like this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

The crystal structure of a closely related compound, (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, provides valuable insight into the likely solid-state conformation. nih.gov In this analogue, the thiophene ring and the propanol side chain adopt a specific orientation relative to each other. The crystal packing is stabilized by intermolecular hydrogen bonding involving the hydroxyl group.

For this compound, a crystal structure would definitively establish the stereochemistry at the chiral center and reveal the conformation of the iodo-propanol side chain. It would also provide details on intermolecular interactions, such as hydrogen bonding from the hydroxyl group and potential halogen bonding involving the iodine atom, which govern the packing of the molecules in the crystal lattice.

Crystallographic Data for a Structurally Similar Compound: (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₅NOS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0670 |

| b (Å) | 7.6467 |

| c (Å) | 11.678 |

| α (°) | 96.004 |

| β (°) | 104.036 |

| γ (°) | 105.835 |

| Volume (ų) | 498.9 |

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Theoretical and Computational Studies of 3 Iodo 1 Thiophen 2 Yl Propan 1 Ol

Reaction Mechanism Investigations via Computational Chemistry

Transition State Characterization and Reaction Pathway Elucidation:Computational studies characterizing transition states or elucidating reaction pathways involving 3-Iodo-1-(thiophen-2-yl)propan-1-ol are not available in the scientific literature.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound "this compound". The requested detailed analyses, including energetics and kinetics of chemical transformations, prediction of spectroscopic properties (NMR, vibrational, electronic), solvation effects, and quantum chemical descriptors, have not been published for this specific molecule.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article, nor to generate the corresponding data tables. The scientific community has not yet reported the specific research findings required to fulfill this request.

Applications of 3 Iodo 1 Thiophen 2 Yl Propan 1 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Thiophene (B33073) Derivatives

The development of efficient methods for the synthesis of substituted thiophene derivatives is a significant area of research due to their prevalence in natural products, pharmaceuticals, and materials science. sioc-journal.cn 3-Iodo-1-(thiophen-2-yl)propan-1-ol serves as an excellent precursor for a variety of substituted thiophenes. The carbon-iodine bond is susceptible to a wide array of coupling reactions, including the well-known Suzuki, Stille, and Sonogashira reactions. These palladium-catalyzed cross-coupling reactions enable the introduction of diverse aryl, vinyl, and alkynyl groups at the 3-position of the thiophene ring.

Furthermore, the hydroxyl group on the propyl chain can be readily oxidized to a ketone, providing another point for chemical modification. For instance, the resulting 3-iodo-1-(thiophen-2-yl)propan-1-one can undergo further reactions, such as nucleophilic additions or the formation of heterocyclic systems. The strategic manipulation of both the iodo and hydroxyl functionalities allows for the construction of a vast library of thiophene derivatives with tailored electronic and steric properties.

An example of its utility is in the synthesis of duloxetine (B1670986), an antidepressant. A precursor, (1S)-3-chloro-1-(2-thienyl)-propan-1-ol, is synthesized and then converted to (S)-3-methylamino-1-(thien-2-yl)-propan-1-ol, a key intermediate for duloxetine. google.com This highlights how halogenated thiophene propanol (B110389) derivatives are crucial in pharmaceutical manufacturing. google.com

Building Block for Functional Materials

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic functional materials. Iodinated thiophenes, such as this compound, are instrumental in the synthesis of these materials, which find applications in conductive polymers, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

The presence of the iodine atom facilitates the polymerization of thiophene monomers through various coupling methodologies. This leads to the formation of polythiophenes, a class of conductive polymers with tunable conductivity and optical properties. The side chain, originating from the propanol unit, can be further functionalized to influence the solubility, processability, and solid-state packing of the resulting polymers, all of which are critical factors in device performance.

In the realm of organic solar cells, thiophene-based materials are frequently employed as the electron-donating component in the active layer. The ability to precisely modify the structure of the thiophene building block, a capability offered by intermediates like this compound, is essential for optimizing the energy levels and morphology of the bulk heterojunction, ultimately leading to higher power conversion efficiencies. For instance, thieno[3,2-b]thiophene (B52689) derivatives, which can be synthesized from iodinated precursors, are used in creating materials for such applications. mdpi.comrsc.org

Role in the Modular Synthesis of Complex Organic Molecules

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, has become a powerful strategy in modern organic chemistry. This compound perfectly embodies the characteristics of a modular building block. Its three distinct functional handles—the thiophene ring, the iodo group, and the hydroxyl group—can be addressed sequentially and with high selectivity.

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The future synthesis of 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL and its derivatives is likely to move towards more sustainable and efficient methodologies, departing from traditional multi-step batch processes.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch production, including enhanced safety, better process control, and easier scalability. researchgate.netresearchgate.net The synthesis of thiophene-containing alcohols could be adapted to flow reactors, potentially improving yields and reducing waste. nih.govresearchgate.net For instance, the iodination step could be performed in a flow system using safer, solid-supported iodinating reagents, minimizing the handling of hazardous materials. nih.govmdpi.com The continuous production of active pharmaceutical ingredients (APIs) is a growing field, and developing a flow synthesis for this compound could be a significant step towards its potential application in medicinal chemistry. researchgate.net

Biocatalysis: The use of enzymes for the synthesis of functionalized thiophenes and chiral alcohols is a burgeoning area of green chemistry. nih.gov Future research could explore the use of lipases for the kinetic resolution of the racemic alcohol in this compound, providing access to enantiomerically pure forms. Furthermore, novel biocatalysts could be engineered to perform selective oxidations or other transformations on the thiophene (B33073) ring or the propyl chain.

Sustainable Iodination: Traditional iodination methods often rely on harsh reagents. nih.gov Research into greener alternatives, such as the use of sodium percarbonate as an oxidant with molecular iodine or potassium iodide, presents a more environmentally friendly approach. nih.gov The recovery and recycling of iodine from industrial processes is also a key aspect of sustainability. mdpi.com Additionally, methods for the formation of iodinated organic compounds using manganese dioxide could be explored for their applicability. epa.gov

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Challenges |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and process control; potential for in-line purification. researchgate.netresearchgate.net | Reactor design for handling specific reagents; optimization of reaction conditions in a continuous system. |

| Biocatalysis | High selectivity (enantio-, regio-); mild reaction conditions; reduced environmental impact. nih.gov | Enzyme stability and activity with the specific substrate; cost and availability of suitable enzymes. |

| Greener Iodination | Use of less hazardous reagents; potential for iodine recycling. nih.govmdpi.com | Efficiency and selectivity of the iodinating system for the specific substrate; scalability of the process. |

Exploration of Unconventional Reactivity Pathways and Functionalizations

The rich functionality of this compound opens the door to a wide range of novel chemical transformations.

C-H Activation/Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. mdpi.com The thiophene ring in the target molecule has several C-H bonds that could be selectively functionalized. Research has shown that the regioselectivity of C-H activation on 3-substituted thiophenes can be controlled by the choice of catalyst and reaction conditions, allowing for selective functionalization at the C2 or C5 position. clockss.orgsemanticscholar.orgnih.govresearchgate.net This could lead to the synthesis of a diverse range of derivatives with new electronic or biological properties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. youtube.com This technology could be applied to this compound in several ways. The iodo group could serve as a radical precursor for subsequent coupling reactions. The alcohol functionality can also be activated through photoredox catalysis to generate alkoxy radicals, which can then undergo further reactions. rsc.orgnih.govnih.gov This approach could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Unconventional Reactivity of the Iodo Group: Beyond traditional cross-coupling reactions, the iodo group can participate in less common transformations. For example, the formation of hypervalent iodine reagents from iodoarenes is a well-established field, and similar chemistry could be explored with this compound. The interaction of iodine with organic materials can also lead to the formation of various iodinated organic compounds, a phenomenon that could be harnessed for synthetic purposes. iaea.org

Table 2: Potential Unconventional Functionalization Strategies

| Reactivity Pathway | Target Site on Molecule | Potential Products |

|---|---|---|

| C-H Activation | Thiophene C2 or C5 position | Arylated, alkenylated, or alkynylated thiophene derivatives. clockss.orgsemanticscholar.orgnih.govresearchgate.net |

| Photoredox Catalysis | Iodo group, Alcohol group | Cross-coupled products, functionalized side chains. rsc.orgnih.govnih.gov |

| Hypervalent Iodine Chemistry | Iodo group | Thiophene-containing hypervalent iodine reagents for further synthetic applications. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an increasingly indispensable tool for predicting and understanding chemical reactivity and properties.

Predictive Reactivity Models: Machine learning and deep learning models are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.gov Such models could be trained on datasets of thiophene functionalization reactions to predict the most likely sites of reaction on this compound under various conditions. chemrxiv.org Density Functional Theory (DFT) calculations can also be used to create predictive models for site-selective metalations of functionalized heterocycles. nih.govresearchgate.net

Modeling of Electronic Properties: The electronic properties of thiophene-containing materials are of great interest for applications in organic electronics. nih.govfrontiersin.orgua.es Computational models can be used to predict how modifications to the structure of this compound, such as the introduction of different substituents via C-H functionalization, would affect its electronic properties, including its HOMO/LUMO levels and charge transport characteristics.

Structure-Property Relationship Studies: By combining computational modeling with experimental data, it is possible to build robust structure-property relationships. This would allow for the rational design of new analogues of this compound with tailored properties for specific applications, be it in materials science or medicinal chemistry. nih.govresearchgate.net

Design and Synthesis of Chemically Diverse Analogues with Tunable Reactivity

The scaffold of this compound is an excellent starting point for the creation of libraries of new compounds with diverse structures and properties.

Diversity-Oriented Synthesis (DOS): DOS is a strategy for the efficient synthesis of structurally diverse small molecules. cam.ac.ukcam.ac.uk Starting from this compound, a variety of divergent synthetic pathways could be employed to create a library of analogues. This could involve, for example, functionalizing the thiophene ring, modifying the alcohol, and replacing the iodine with other functional groups. Such libraries are valuable for screening for new biological activities. nih.gov

Synthesis of Thiophene-Based Materials: Thiophene derivatives are key components in a wide range of organic electronic materials, including organic semiconductors and conducting polymers. researchgate.net By systematically modifying the structure of this compound, it may be possible to create new materials with tailored electronic and optical properties. For example, the synthesis of thiophene-fused borepins allows for direct functionalization and tuning of molecular properties. acs.org

Development of Bioactive Analogues: Thiophene-containing molecules have a rich history in medicinal chemistry, with many approved drugs containing this heterocycle. nih.govresearchgate.net The structural features of this compound make it an attractive starting point for the design and synthesis of new potential therapeutic agents. nih.gov For instance, the synthesis of polycyclic benzo[b]thiophenes has been shown to be achievable with high stereoselectivity. rsc.org The creation of a library of analogues for biological screening could lead to the discovery of new drug candidates.

Q & A

Q. What are the established synthetic routes for 3-iodo-1-(thiophen-2-yl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or catalytic coupling reactions. For example, Liu et al. (2005) achieved this compound via asymmetric catalysis using chiral ligands, optimizing enantiomeric excess (ee) by adjusting solvent polarity and temperature . Panunzio et al. (2006) reported a two-step process starting from thiophene derivatives, where iodination efficiency depended on the stoichiometry of iodine sources (e.g., N-iodosuccinimide) and reaction time . Key variables affecting yield include:

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Essential characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the thiophene ring (δ 6.8–7.5 ppm) and iodo-propanol backbone (δ 3.5–4.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (MW: 298.08 g/mol) and isotopic patterns of iodine .

- Melting point analysis : Reported range 56–61°C .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. For resolution, replicate measurements in deuterated DMSO or CDCl₃ are recommended, alongside 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies indicate that light and humidity accelerate degradation. Storage in amber glass at −20°C under inert gas (N₂/Ar) minimizes decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) revealed two primary degradation products:

- Deiodinated derivative : Formed via reductive elimination, detectable by LC-MS (loss of 126.9 Da) .

- Thiophene oxidation product : Sulfoxide formation observed under oxidative conditions (HPLC retention time shift) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

To improve enantioselectivity:

- Chiral ligand screening : Use BINAP or Josiphos ligands, which showed >90% ee in analogous thiophene systems .

- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and solvent (e.g., toluene vs. THF) to identify optimal parameters.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate intermediates with higher ee .

Q. How should researchers address contradictory data in spectroscopic characterization, such as unexpected IR or NMR signals?

Contradictory data may stem from:

- Polymorphism : Different crystalline forms alter melting points and IR spectra. Use X-ray crystallography to confirm structure .

- Impurity interference : Trace solvents (e.g., residual DMF) can obscure NMR signals. Purify via column chromatography (silica gel, hexane/EtOAc) and re-analyze .

- Dynamic effects : Rotameric equilibria in the propanol chain may cause splitting in H NMR. Variable-temperature NMR (VT-NMR) can suppress these effects .

Q. What methodologies are suitable for studying the reactivity of the iodine substituent in cross-coupling or functionalization reactions?

The iodine group participates in:

- Suzuki-Miyaura coupling : Replace iodine with aryl/vinyl groups using Pd(0) catalysts. Monitor by TLC and GC-MS for biphenyl formation .

- Nucleophilic substitution : React with amines or thiols in DMSO at 100°C. Use I labeling to track substitution efficiency .

- Photocatalytic deiodination : UV irradiation with Ru(bpy)₃²⁺ catalyst to study reductive pathways, analyzed via ICP-MS for iodine release .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDE) for the C-I bond (~50 kcal/mol) .

- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to identify potential metabolic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.